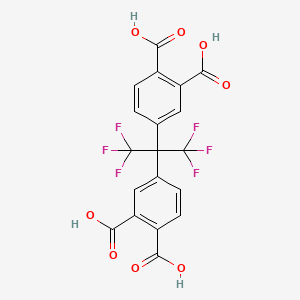

4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(3,4-dicarboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10F6O8/c20-18(21,22)17(19(23,24)25,7-1-3-9(13(26)27)11(5-7)15(30)31)8-2-4-10(14(28)29)12(6-8)16(32)33/h1-6H,(H,26,27)(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXJLYIVOFARRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)(C(F)(F)F)C(F)(F)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10F6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062789 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3016-76-0 | |

| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[1,2-benzenedicarboxylic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3016-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003016760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bisphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid (CAS 3016-76-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid, CAS number 3016-76-0. It details the compound's physicochemical properties, provides an explicit experimental protocol for its synthesis, and explores its primary applications. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data clarity and methodological detail. While direct applications in drug development are not extensively documented in current literature, its nature as a fluorinated organic acid suggests potential roles as a scaffold or building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a fluorinated aromatic dicarboxylic acid. The presence of the hexafluoroisopropylidene group significantly influences its properties, imparting increased thermal stability, chemical resistance, and altered solubility compared to its non-fluorinated analogs. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₀F₆O₈ | [1] |

| Molecular Weight | 480.27 g/mol | [2][3] |

| Melting Point | 240-241 °C | [1][2][4][5][6][7] |

| Boiling Point | 572.3 °C at 760 mmHg | [1][4][5][7] |

| Density | 1.681 g/cm³ | [1][2][7] |

| Flash Point | 299.9 °C | [1][7] |

| Refractive Index | 1.565 | [1][7] |

| pKa | 2.51 | [2] |

| Appearance | White to off-white powder or crystals | [8] |

| Purity | 95+% to 99% | [2][9] |

| Storage Temperature | Room Temperature | [2][8] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the oxidation of 4,4'-(hexafluoroisopropylidene)bis(o-xylene). A detailed experimental protocol based on established chemical literature is provided below.

Synthesis of this compound

This synthesis is a two-step process starting from the reaction of hexafluoroacetone and o-xylene to form the precursor, followed by oxidation to the desired diacid.

Step 1: Synthesis of 4,4'-(Hexafluoroisopropylidene)bis(o-xylene)

The precursor is synthesized by the reaction of hexafluoroacetone with o-xylene, typically catalyzed by hydrogen fluoride.[10]

Step 2: Oxidation of 4,4'-(Hexafluoroisopropylidene)bis(o-xylene) to this compound

The bridged xylene precursor is oxidized to the corresponding tetracarboxylic acid using a strong oxidizing agent such as potassium permanganate.[4][10]

Experimental Protocol:

-

Dissolution: In a suitable reaction vessel (e.g., a 2000 mL three-necked flask), dissolve 14.40 g of 4,4'-(hexafluoroisopropylidene)bis(o-xylene) in a solvent mixture of 200 mL of pyridine and 100 mL of water.[11][12]

-

Oxidation: Slowly add 38.0 g of potassium permanganate to the heated solution. Maintain the reaction at 100 °C for 3 hours.[11][12] The molar ratio of the xylene precursor to potassium permanganate can range from 1:4 to 1:8.[4]

-

Quenching: After the reaction is complete, add a small amount of ethanol dropwise to quench any unreacted potassium permanganate.[11][12]

-

Filtration and Solvent Removal: Filter the reaction mixture to remove manganese dioxide. Recover the pyridine from the filtrate by distillation.[11][12]

-

Acidification and Isolation: Adjust the pH of the remaining solution to 1 with a suitable acid. Evaporate the solution to dryness.[11][12]

-

Extraction: Add 320 mL of acetone to the solid residue to dissolve the organic product. Filter to remove any insoluble inorganic salts.[11][12]

-

Final Product: Evaporate the acetone from the filtrate to yield this compound.[11][12] An 80% yield has been reported for this step.[11][12]

Applications

The primary application of this compound is as a monomer, often in its anhydride form, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), for the synthesis of high-performance fluorinated polyimides.

Polymer Chemistry

Fluorinated polyimides derived from this diacid exhibit exceptional properties such as high thermal stability, excellent dielectric properties, low water absorption, and high gas permeability.[3][10] These characteristics make them suitable for a range of advanced applications:

-

Gas Separation Membranes: The unique free volume characteristics of these polyimides make them highly effective for gas separation, particularly for CO₂ capture.[10]

-

Microelectronics: Their low dielectric constant and thermal stability are advantageous for applications in microelectronics, such as insulating layers and flexible printed circuits.[3]

-

Optical Materials: The high transparency of these polymers allows for their use in optical applications.[3]

Metal-Organic Frameworks (MOFs)

There is emerging research on the use of this compound and its derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[7] The fluorinated backbone can influence the pore size, stability, and guest-host interactions within the framework.

Potential in Drug Development and Medicinal Chemistry

While no specific drug development applications for this compound are currently documented, the incorporation of fluorine into molecules is a well-established strategy in medicinal chemistry. Fluorination can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[11][13] As a dicarboxylic acid, this compound could potentially be used as:

-

A scaffold for building more complex molecules.

-

A linker in the development of targeted drug delivery systems or proteolysis-targeting chimeras (PROTACs).

-

A fragment in fragment-based drug discovery.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4][8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable fluorinated building block with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry procedures. The primary and well-established applications are in the field of polymer science for the creation of high-performance polyimides. While its direct role in drug development is not yet established, its structural features present opportunities for its use as a scaffold or linker in medicinal chemistry research. Further investigation into its biological activity and potential as a pharmacophore is warranted.

References

- 1. Manufacturer - Quality 4,4’-(hexafluoroisopropylidene)diphthalic anhydride,1107-00-2,6FDA| UIV Chem [riyngroup.com]

- 2. youtube.com [youtube.com]

- 3. What is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA? - Chemical Supplier Unilong [unilongindustry.com]

- 4. CN106349200A - Synthetic method of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. WO2011025912A2 - Process for the nitration of o-xylene and related compounds - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]

- 11. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 12. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 1107-00-2 [chemicalbook.com]

- 13. Preparation method of 4,4'-(Hexafluoroisopropylidene) diphthalic anhydride | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid: Synthesis, Properties, and Applications in Advanced Material Scaffolding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-(perfluoropropane-2,2-diyl)diphthalic acid, a fluorinated aromatic dicarboxylic acid. While direct applications in drug development are not extensively documented, its anhydride precursor, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), is a critical monomer in the synthesis of high-performance polyimides. These polymers are increasingly utilized in advanced applications, including the formation of mixed-matrix membranes with metal-organic frameworks (MOFs), which are of significant interest for drug delivery and controlled release systems. This guide details the synthesis of the diacid from its commercially available anhydride, its known physicochemical properties, and explores its potential utility as a building block for materials relevant to the pharmaceutical and biomedical fields.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline solid. The presence of the hexafluoroisopropylidene group imparts unique properties to this molecule, including increased thermal stability and solubility in organic solvents compared to its non-fluorinated analogues. While comprehensive experimental data for the diacid is not widely available in peer-reviewed literature, the following tables summarize its known properties and those of its anhydride precursor, 6FDA.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 3016-76-0 | |

| Molecular Formula | C₁₉H₁₀F₆O₈ | [1] |

| Molecular Weight | 480.28 g/mol | [1] |

| Physical Form | White to off-white powder or crystals | |

| Purity | ≥97% (commercially available) | |

| Storage Temperature | Room Temperature |

Table 2: Physicochemical Properties of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

| Property | Value | Reference |

| CAS Number | 1107-00-2 | [2] |

| Molecular Formula | C₁₉H₆F₆O₆ | [2] |

| Molecular Weight | 444.24 g/mol | [2] |

| Melting Point | 244-247 °C | |

| Appearance | White to off-white powder |

Table 3: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Signal Word |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | Warning |

| H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H319: Causes serious eye irritation | ||

| H335: May cause respiratory irritation |

Data sourced from commercial suppliers.

Experimental Protocols

Synthesis of this compound via Hydrolysis of 6FDA

Materials:

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of 6FDA in a 1 M aqueous solution of sodium hydroxide. Use a stoichiometric excess of NaOH (at least 4 molar equivalents) to ensure complete conversion to the tetra-sodium salt. Gentle heating may be applied to facilitate dissolution.

-

Reaction: Stir the solution at room temperature for 2-4 hours to ensure complete hydrolysis of the anhydride groups.

-

Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the solution becomes strongly acidic (pH < 2). This will protonate the carboxylate groups and precipitate the diacid.

-

Isolation: Collect the white precipitate by vacuum filtration through a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

-

Purification (Optional): For higher purity, the crude diacid can be recrystallized from a suitable solvent system (e.g., water or an alcohol/water mixture) or purified by extraction. To do this, suspend the crude product in water and extract with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H, ¹³C, and ¹⁹F NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data

While a complete set of experimental spectra for the diacid is not available in the public domain, the following are expected characteristic signals based on its structure and data from its anhydride precursor.

-

¹H NMR: Aromatic protons would be expected in the range of 7.5-8.5 ppm. The carboxylic acid protons would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: Aromatic carbons would be observed between 120-140 ppm. The quaternary carbon of the hexafluoroisopropylidene group would be split by the attached fluorine atoms. The carbonyl carbons of the carboxylic acids are expected to be in the range of 165-175 ppm.

-

¹⁹F NMR: A single resonance for the six equivalent fluorine atoms of the -C(CF₃)₂ group is expected, likely around -60 to -70 ppm (relative to CFCl₃).

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid groups is expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid carbonyls should appear around 1700-1725 cm⁻¹. The C-F stretching vibrations will be present in the fingerprint region, typically between 1100-1300 cm⁻¹. An IR spectrum for the anhydride (6FDA) is available and shows characteristic anhydride carbonyl stretches.[3]

Applications in Advanced Materials for Biomedical Research

The primary utility of this compound for researchers in drug development lies in its role as a precursor to 6FDA, a key component in the synthesis of advanced polymers with potential biomedical applications.

Polyimide Synthesis

6FDA is a widely used dianhydride monomer for the synthesis of polyimides. These polymers are known for their excellent thermal and chemical stability, low dielectric constants, and good mechanical properties. The hexafluoroisopropylidene group in 6FDA introduces a "kink" in the polymer backbone, which disrupts chain packing and increases the fractional free volume. This is particularly advantageous for creating materials with high gas permeability.

Mixed-Matrix Membranes with Metal-Organic Frameworks (MOFs)

A promising area of research is the development of mixed-matrix membranes (MMMs) where porous fillers, such as metal-organic frameworks (MOFs), are embedded within a polymer matrix. Polyimides derived from 6FDA are excellent candidates for the continuous phase in these MMMs. MOFs are crystalline materials with a high surface area and tunable pore sizes, making them attractive for applications such as gas storage, separation, and catalysis.[4][5]

In the context of drug delivery, MOFs have been extensively studied as nanocarriers for therapeutic agents.[6][7] The encapsulation of drugs within the pores of MOFs can protect them from degradation and allow for controlled release. By incorporating drug-loaded MOFs into a 6FDA-based polyimide membrane, it is possible to create a composite material with tailored release kinetics and mechanical properties suitable for various biomedical applications, such as implantable devices or transdermal patches. The fluorinated nature of the polyimide can also impart desirable properties such as hydrophobicity and biocompatibility.

The compatibility between the 6FDA-based polymer and the MOF filler is crucial for the performance of the MMM. Research has shown that good interfacial adhesion can be achieved, leading to membranes with enhanced separation properties.[8][9]

Visualizations

The following diagrams illustrate the synthesis workflow and the conceptual application of this compound as a precursor for advanced materials.

Caption: Synthesis and Application Workflow for this compound.

Caption: Logical Flow from Diacid to a Potential Drug Delivery System.

Conclusion

This compound is a valuable chemical intermediate, primarily through its anhydride form, 6FDA. While its direct biological activity has not been a major focus of research, its role as a building block for advanced fluorinated polyimides is well-established. For drug development professionals and researchers, the significance of this compound lies in its potential to create sophisticated materials for drug delivery systems. The use of 6FDA-based polyimides in mixed-matrix membranes with MOFs represents a frontier in materials science with promising implications for controlled release and targeted therapy. Further research into the biocompatibility and degradation of these composite materials will be crucial for their translation into clinical applications. This guide provides a foundational understanding of the synthesis, properties, and potential applications of this compound to support further innovation in this area.

References

- 1. cenmed.com [cenmed.com]

- 2. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | C19H6F6O6 | CID 70677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride(1107-00-2) IR Spectrum [m.chemicalbook.com]

- 4. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Metal Organic Framework Crystals in Mixed-Matrix Membranes: Impact of the Filler Morphology on the Gas Separation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ris.utwente.nl [ris.utwente.nl]

An In-depth Technical Guide to 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid, a fluorinated aromatic compound of interest in materials science and potentially in drug development. This document details its chemical and physical properties, provides insights into its synthesis, and discusses its applications, particularly in the formation of high-performance polymers.

Compound Properties

This compound, also known as 6FDA, is a white to off-white powder or crystalline solid. Its structure is characterized by two phthalic acid groups linked by a hexafluoroisopropylidene bridge. This fluorine-rich structure imparts unique properties, such as enhanced thermal stability and solubility in organic solvents, to polymers derived from it.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H10F6O8 | [1] |

| Molecular Weight | 480.27 g/mol | |

| CAS Number | 3016-76-0 | |

| Appearance | White to off-white powder or crystals | |

| Purity | ≥97% | |

| Melting Point | 240-241°C | |

| Boiling Point | 572.3°C at 760 mmHg | |

| Storage Temperature | Room Temperature |

Synthesis and Experimental Protocols

The synthesis of this compound and its dianhydride derivative (6FDA) is a multi-step process. A common route involves the oxidation of 2,2-bis(3,4-dimethylphenyl)hexafluoropropane.[2]

Experimental Protocol: Synthesis of 2,2-bis-(3,4-dicarboxyphenyl)-hexafluoropropane [2]

-

Oxidation: 2,2-bis(3,4-dimethylphenyl)hexafluoropropane is reacted with 35% nitric acid in a continuous-flow tubular reactor. The reaction temperature is maintained between 200°C and 240°C.

-

Purification: The resulting 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane can be further purified by recrystallization from a mixture of acetic acid, acetic anhydride, and activated carbon to achieve a purity of >99% as determined by HPLC.[3]

Experimental Protocol: Conversion to 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) [2]

-

Dehydration: The purified 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane is mixed with a hydrocarbon fraction with a boiling point between 180°C and 200°C. Residual water is removed by distillation.

-

Cyclization: The mixture is heated to 160°C and reacted for 3 hours to form the dianhydride.

-

Isolation: The reaction mixture is cooled to 20°C, and the 6FDA product is separated by centrifugation, washed with acetic acid, and dried.

A generalized workflow for the synthesis is presented below.

Applications in Research and Development

This compound and its dianhydride (6FDA) are primarily used as monomers in the synthesis of high-performance polyimides.[2][4][5][6] These polyimides exhibit excellent thermal stability, chemical resistance, and gas separation properties, making them valuable in various advanced applications.

3.1. Gas Separation Membranes

6FDA-based polyimides are extensively studied for their application in gas separation membranes. The hexafluoroisopropylidene group creates a contorted polymer backbone, leading to increased fractional free volume and tailored micropore structures. This allows for efficient separation of gases like CO2 from CH4 or N2.[5][6]

Experimental Protocol: Polyimide Membrane Preparation [5]

-

Polycondensation: A dianhydride such as 6FDA is reacted with a diamine monomer in a solvent like N,N-Dimethylformamide (DMF) under an inert atmosphere to form a poly(amic acid) (PAA) solution.

-

Casting: The PAA solution is cast onto a level surface, such as a Petri dish.

-

Imidization: The solvent is slowly evaporated, and the resulting film is thermally treated to induce imidization, converting the PAA into the final polyimide membrane.

The logical relationship for the formation of these membranes is depicted below.

3.2. Drug Delivery Applications

While the primary application of 6FDA is in materials science, the unique properties of fluorinated compounds are of interest in drug development. Solvents play a crucial role in designing drug delivery systems, and novel green solvents are of great interest.[7] The principles used in creating fluorinated polymers could potentially be adapted for creating novel drug carriers or formulating poorly soluble active pharmaceutical ingredients. However, direct applications of this compound in signaling pathways or as a therapeutic agent are not well-documented in publicly available literature.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338).[1]

Conclusion

This compound is a key building block in the field of advanced materials, particularly for the synthesis of high-performance polyimides used in gas separation technologies. Its synthesis is well-established, and its properties are well-characterized. While its direct application in drug development is not currently prevalent, the unique characteristics of fluorinated compounds suggest potential for future exploration in pharmaceutical formulations and delivery systems. Researchers and scientists are encouraged to consult the relevant safety data sheets before handling this compound.

References

- 1. cenmed.com [cenmed.com]

- 2. Synthesis and application of hexafluoro dianhydride (6FDA)_Chemicalbook [chemicalbook.com]

- 3. WO2009082614A1 - Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 6FDA-DAM:DABA Co-Polyimide Mixed Matrix Membranes with GO and ZIF-8 Mixtures for Effective CO2/CH4 Separation | MDPI [mdpi.com]

- 7. Deep eutectic solvents for pharmaceutical formulation and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), a critical parameter influencing its application in the synthesis of high-performance fluorinated polyimides. The guide details the reaction mechanism, factors influencing the hydrolysis, and analytical techniques for its characterization. Detailed experimental protocols for monitoring the hydrolysis and characterizing its product are also presented. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to control and leverage the hydrolysis of 6FDA in their respective fields.

Introduction

4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) is a key monomer in the synthesis of a class of high-performance polymers known as fluorinated polyimides. These polymers exhibit a unique combination of properties, including high thermal stability, excellent chemical resistance, low dielectric constant, and high gas permeability, making them suitable for a wide range of applications in microelectronics, aerospace, and membrane-based separations.

The stability of the 6FDA monomer, particularly its susceptibility to hydrolysis, is a critical factor that can significantly impact the synthesis and final properties of the resulting polyimides. The presence of water can lead to the opening of the anhydride ring, forming the corresponding tetracarboxylic acid, 4,4′-(hexafluoroisopropylidene)bisphthalic acid. This hydrolysis reaction can affect the stoichiometry of the polymerization reaction, leading to lower molecular weight polymers and altered material properties. Understanding and controlling the hydrolysis of 6FDA is therefore of paramount importance for ensuring the quality and reproducibility of 6FDA-based materials.

The Hydrolysis Reaction

The hydrolysis of 6FDA is a chemical reaction in which the anhydride functional groups react with water to form two carboxylic acid groups per anhydride ring. This process results in the conversion of the dianhydride monomer into its corresponding tetracarboxylic acid derivative.

Reaction Mechanism

The hydrolysis of 6FDA proceeds via a nucleophilic acyl substitution mechanism, which is characteristic of carboxylic acid anhydrides. The reaction can be catalyzed by both acids and bases. In neutral or acidic conditions, a water molecule acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by the departure of the other carboxylate group, which then abstracts a proton to form the second carboxylic acid group. Under basic conditions, the hydroxide ion, a much stronger nucleophile than water, attacks the carbonyl carbon, leading to a more rapid ring-opening.

The overall reaction is depicted in the following scheme:

Caption: Hydrolysis of 6FDA to its tetracarboxylic acid.

Factors Influencing Hydrolysis

Several factors can influence the rate and extent of 6FDA hydrolysis:

-

Water Content: The presence of water is the primary requirement for hydrolysis. The rate of hydrolysis is directly proportional to the concentration of water in the system. Therefore, stringent control of moisture is necessary during the storage and handling of 6FDA.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing 6FDA at low temperatures can significantly slow down the degradation process.

-

pH: The hydrolysis of anhydrides is catalyzed by both acids and bases. The reaction is generally faster at extreme pH values compared to neutral conditions.

-

Solvent: The polarity of the solvent can influence the rate of hydrolysis. Protic solvents, especially those capable of hydrogen bonding, can facilitate the reaction.

Experimental Protocols

This section provides detailed methodologies for monitoring the hydrolysis of 6FDA and characterizing its hydrolysis product.

Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for monitoring the hydrolysis of 6FDA in real-time by observing changes in the characteristic vibrational bands of the anhydride and the resulting carboxylic acid.

Methodology:

-

Sample Preparation: Prepare a solution of 6FDA in a suitable anhydrous solvent (e.g., acetonitrile, acetone).

-

Initial Spectrum: Record the FTIR spectrum of the anhydrous 6FDA solution. The characteristic symmetric and asymmetric C=O stretching vibrations of the anhydride group will be visible around 1850 cm⁻¹ and 1780 cm⁻¹, respectively.

-

Initiation of Hydrolysis: Add a controlled amount of water to the 6FDA solution.

-

Time-Resolved Spectra: Acquire FTIR spectra at regular time intervals.

-

Data Analysis: Monitor the decrease in the intensity of the anhydride C=O stretching bands and the appearance of a broad O-H stretching band (around 3500-2500 cm⁻¹) and a new C=O stretching band (around 1700 cm⁻¹) corresponding to the carboxylic acid groups. The rate of hydrolysis can be determined by plotting the absorbance of the anhydride peaks versus time.

Caption: Experimental workflow for FTIR analysis.

Characterization of the Hydrolysis Product by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the hydrolysis product, 4,4′-(hexafluoroisopropylidene)bisphthalic acid.

Methodology:

-

Complete Hydrolysis: Ensure complete hydrolysis of 6FDA by dissolving it in water, potentially with gentle heating.

-

Sample Preparation: Lyophilize the aqueous solution to obtain the solid tetracarboxylic acid. Dissolve the solid in a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra.

-

Spectral Interpretation: In the ¹H NMR spectrum, the appearance of a broad signal corresponding to the carboxylic acid protons (typically downfield, >10 ppm) and the disappearance of the aromatic proton signals characteristic of the anhydride confirm the hydrolysis. The ¹³C NMR spectrum will show a shift in the carbonyl carbon resonance from the anhydride region (around 165 ppm) to the carboxylic acid region (around 170-180 ppm).

Quantitative Data

While specific kinetic data for the hydrolysis of 6FDA is not extensively reported in the public domain, the stability of its derivatives provides indirect quantitative insights. For instance, studies on the storage stability of polyamic acid solutions derived from 6FDA have shown a decrease in molecular weight over time, which is attributed to the hydrolysis of the amic acid linkages, a process initiated by the presence of water.

| Parameter | Observation | Implication for 6FDA Hydrolysis |

| Storage Temperature of Polyamic Acid Solution | Significant decrease in molecular weight at room temperature compared to storage at -18°C. | Lower temperatures significantly reduce the rate of hydrolysis. |

| Water Content in Solvent | Increased water content accelerates the degradation of polyamic acid. | The rate of hydrolysis is directly dependent on the water concentration. |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the factors influencing 6FDA hydrolysis and the resulting consequences.

Caption: Factors influencing 6FDA hydrolysis.

Conclusion

The hydrolysis of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride is a critical reaction that must be carefully managed to ensure the successful synthesis of high-quality fluorinated polyimides. This technical guide has provided a detailed overview of the hydrolysis process, including its mechanism, influencing factors, and methods for its study. By understanding and controlling the hydrolysis of 6FDA, researchers and professionals can optimize their synthetic procedures and tailor the properties of the resulting materials for a wide range of advanced applications. The provided experimental protocols offer a starting point for the quantitative analysis of this important reaction.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid, a key fluorinated building block. Due to its role primarily as a synthetic intermediate for materials like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), detailed public-domain spectroscopic and crystallographic data for the diacid are not extensively available.[1][2][3][4][5] This guide, therefore, outlines the standard analytical methodologies and presents expected data based on the known chemical structure and analysis of closely related compounds.

Compound Identity and Physical Properties

This compound is a white to off-white powder or crystalline solid.[2] It is the direct precursor to 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a widely used monomer in the synthesis of high-performance polyimides.[5][6]

| Property | Value | Reference |

| CAS Number | 3016-76-0 | [2] |

| Molecular Formula | C₁₉H₁₀F₆O₈ | [2] |

| Molecular Weight | 480.27 g/mol | [2] |

| Physical Form | White to off-white powder or crystals | [2] |

| Melting Point | 240-241 °C | |

| Boiling Point | 572.3 °C at 760 mmHg |

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 4H | Carboxylic acid protons (-COOH) |

| ~7.8-8.2 | Multiplet | 6H | Aromatic protons |

Expected ¹³C NMR Data (126 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carboxylic acid carbons (-C OOH) |

| ~125-140 | Aromatic carbons |

| ~65 (septet) | Quaternary carbon C(CF₃)₂ |

| ~120 (quartet) | Trifluoromethyl carbons (-C F₃) |

Expected ¹⁹F NMR Data (471 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ -65 | Singlet | 6F | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |

| 1300-1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 480 | [M]⁺ (Molecular ion) |

| 462 | [M - H₂O]⁺ |

| 435 | [M - COOH]⁺ |

| 411 | [M - CF₃]⁺ |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule in the solid state.

Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| β (°) | Value to be determined |

| Volume (ų) | Value to be determined |

| Z | 4 |

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure elucidation of this compound.

Synthesis

The diacid is typically synthesized via the oxidation of 2,2-bis(3,4-dimethylphenyl)hexafluoropropane.

Protocol:

-

Dissolve 2,2-bis(3,4-dimethylphenyl)hexafluoropropane in a suitable solvent mixture, such as pyridine and water.

-

Heat the solution to reflux.

-

Gradually add an oxidizing agent, such as potassium permanganate, to the refluxing solution.

-

Maintain the reaction at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and quench any excess oxidizing agent with a reducing agent (e.g., sodium bisulfite).

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude this compound.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or acetic acid) to obtain the pure diacid.

NMR Spectroscopy

Protocol:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified diacid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz (or higher) NMR spectrometer.

-

Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard.

Infrared (IR) Spectroscopy

Protocol:

-

Prepare a KBr pellet by grinding a small amount of the dried diacid with anhydrous potassium bromide.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry

Protocol:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for injection if using a liquid chromatography-mass spectrometry (LC-MS) system.

-

For Electron Ionization (EI), use a standard ionization energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-600).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Single-Crystal X-ray Diffraction

Protocol:

-

Grow single crystals of the diacid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or other structure solution programs.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the structure elucidation process.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Caption: Logical relationship of analytical techniques to final structure determination.

References

- 1. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | C19H6F6O6 | CID 70677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3016-76-0 [sigmaaldrich.com]

- 3. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride(1107-00-2) IR Spectrum [chemicalbook.com]

- 4. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 99% 100 g | Buy Online [thermofisher.com]

- 5. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]

- 6. What is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA? - Chemical Supplier Unilong [unilongindustry.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Purity and Characterization of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid, a fluorinated aromatic dicarboxylic acid of significant interest in materials science and polymer chemistry. This document details the synthesis, purification, and in-depth analytical characterization of this compound, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Physical Properties

This compound, also known as 4,4'-(hexafluoroisopropylidene)diphthalic acid, is a white to off-white crystalline powder.[1] Its core structure consists of two phthalic acid moieties linked by a hexafluoroisopropylidene bridge. This fluorinated group imparts unique properties to the molecule, including enhanced thermal stability and chemical resistance.

| Property | Value | Reference |

| CAS Number | 3016-76-0 | [1] |

| Molecular Formula | C₁₉H₁₀F₆O₈ | [1] |

| Molecular Weight | 480.27 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 240-241 °C | |

| Purity (Commercial) | ≥95% - 97% | [1] |

Synthesis and Purification

The primary route for the synthesis of this compound is the hydrolysis of its corresponding dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Experimental Protocol: Hydrolysis of 6FDA

-

Dissolution: Suspend 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) in deionized water. The exact concentration will need to be optimized, but a starting point of a 10-20% w/v suspension is reasonable.

-

Hydrolysis: Heat the suspension to reflux (100 °C) with vigorous stirring. The hydrolysis of the anhydride to the dicarboxylic acid will occur. The reaction progress can be monitored by the dissolution of the solid 6FDA as the more water-soluble diacid is formed. The reaction time will vary but is expected to be in the range of 2-6 hours.

-

Isolation: After the reaction is complete (indicated by a clear solution or no further dissolution of the starting material), the solution is cooled to room temperature and then further chilled in an ice bath to induce crystallization of the diacid.

-

Filtration and Drying: The crystalline product is collected by vacuum filtration, washed with a small amount of cold deionized water to remove any soluble impurities, and then dried in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

Purification by Recrystallization

For achieving high purity, recrystallization is a crucial step. The choice of solvent is critical for obtaining well-formed crystals and efficient removal of impurities. For polar fluorinated molecules like the target diacid, a systematic approach to solvent selection is recommended.

General Recrystallization Protocol:

-

Solvent Selection: Screen various solvents for their ability to dissolve the crude diacid at elevated temperatures and have low solubility at room or sub-ambient temperatures. Common solvent classes to consider for polar fluorinated molecules include protic solvents (e.g., water, ethanol, isopropanol), aprotic polar solvents (e.g., acetone, ethyl acetate), and potentially solvent mixtures (e.g., ethanol/water, acetone/hexanes).[3]

-

Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent with stirring.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

In-Depth Technical Guide on the Safety and Handling of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid. The information is intended to support its safe use in research and development, particularly in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a fluorinated organic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 3016-76-0[1] |

| Molecular Formula | C₁₉H₁₀F₆O₈ |

| Molecular Weight | 480.27 g/mol [1] |

| Physical Form | White to off-white powder or crystals[1] |

| Melting Point | 240-241 °C |

| Boiling Point | 572.3 °C at 760 mmHg |

| Storage Temperature | Room Temperature[1] |

| InChI Key | APXJLYIVOFARRM-UHFFFAOYSA-N[1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The signal word for this chemical is "Warning".[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Summary

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.

-

Clothing: A lab coat should be worn and kept fully buttoned. Long pants and closed-toe shoes are required.

-

Respiratory Protection: If handling outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Handling Procedures:

-

Preparation: Ensure the work area is clean and free of clutter. Have all necessary equipment and reagents ready.

-

Weighing: If possible, weigh the solid material within the fume hood to minimize dust exposure.

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

Post-Handling: Thoroughly clean the work area after use. Decontaminate any surfaces that may have come into contact with the chemical.

Disposal:

-

Dispose of waste containing this compound in a designated and properly labeled hazardous waste container, following all local, state, and federal regulations.

Below is a logical workflow for the safe handling of this compound.

Synthesis and Purification Protocols

Detailed, peer-reviewed synthesis protocols for this compound are not widely published. However, a general approach for the synthesis of similar aromatic carboxylic acids involves the oxidation of a suitable precursor. For purification, recrystallization from an appropriate solvent system is a common method.

General Purification by Recrystallization (Example Protocol):

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

The workflow for a typical chemical synthesis and purification process is illustrated below.

References

A Comprehensive Technical Guide to Minoxidil: Physicochemical Properties, Analytical Methodologies, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Minoxidil, a well-established active pharmaceutical ingredient (API) known for its dual applications in antihypertensive therapy and the treatment of androgenetic alopecia. Minoxidil's characteristic physical form is a white to off-white crystalline powder.[1] This document will delve into its detailed physical and chemical properties, the experimental protocols for its analysis, and the intricate signaling pathways that govern its therapeutic effects.

Physicochemical Properties of Minoxidil

Minoxidil is an odorless, crystalline solid.[1] Its physicochemical properties are critical for its formulation, delivery, and bioavailability. The key quantitative data are summarized in the table below, providing a comparative overview of its solubility in various solvents and its thermal characteristics.

| Property | Value | Reference Solvent/Condition |

| Appearance | White to off-white crystalline powder | - |

| Odor | Odorless | - |

| Decomposition Temp. | 259-261 °C | - |

| pKa | 4.61 | - |

| Solubility (mg/mL) | 75 | Propylene Glycol |

| 44 | Methanol | |

| 29 | Ethanol | |

| 6.7 | 2-Propanol | |

| 6.5 | Dimethylsulfoxide | |

| 2.2 | Water | |

| 0.5 | Chloroform | |

| <0.5 | Acetone | |

| <0.5 | Ethyl Acetate | |

| <0.5 | Diethyl Ether | |

| <0.5 | Benzene | |

| <0.5 | Acetonitrile |

Table 1: Summary of the physicochemical properties of Minoxidil.[1]

Experimental Protocols

Accurate and reproducible analytical methods are paramount for the quality control and research of Minoxidil. The following sections detail the methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is widely used for determining the purity of Minoxidil and for its quantification in pharmaceutical formulations.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (pH 3.0)

-

Minoxidil reference standard

Procedure:

-

Mobile Phase Preparation: A mixture of phosphate buffer, methanol, and acetonitrile in a defined ratio (e.g., 60:20:20 v/v/v). The mobile phase should be filtered and degassed.

-

Standard Solution Preparation: Accurately weigh and dissolve the Minoxidil reference standard in the mobile phase to a known concentration.

-

Sample Preparation: Dissolve the Minoxidil sample in the mobile phase to a concentration similar to the standard solution.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 30 °C

-

Detection wavelength: 254 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard. Purity is determined by the area percentage of the main peak relative to the total peak area. The assay is calculated by comparing the peak area of the sample to that of the standard.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is employed to determine the melting point and thermal behavior of Minoxidil, which are indicative of its crystalline form and purity.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of Minoxidil into an aluminum DSC pan.

-

Instrument Setup:

-

Temperature range: 25 °C to 300 °C

-

Heating rate: 10 °C/min

-

Atmosphere: Nitrogen purge (50 mL/min)

-

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell. Initiate the heating program. The temperature at the peak of the endothermic event corresponds to the melting point.

Signaling Pathways of Minoxidil

Minoxidil's therapeutic effects are mediated through its active metabolite, minoxidil sulfate. The primary mechanism of action involves the opening of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells.

Vasodilation Pathway

As a potent vasodilator, Minoxidil was initially developed to treat high blood pressure.[1] Its action on vascular smooth muscle is a key therapeutic mechanism.

-

Metabolic Activation: Minoxidil is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1, primarily in the liver and hair follicles.

-

KATP Channel Opening: Minoxidil sulfate binds to and opens the ATP-sensitive potassium channels (KATP) on the plasma membrane of vascular smooth muscle cells.

-

Hyperpolarization: The opening of KATP channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane.

-

Vasodilation: Hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium ions (Ca2+). The decreased intracellular calcium concentration leads to the relaxation of the smooth muscle, resulting in vasodilation and a subsequent drop in blood pressure.

References

Commercial Suppliers and Technical Guide for 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and experimental applications of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in utilizing this fluorinated monomer.

Introduction

This compound, also known as 4,4'-(hexafluoroisopropylidene)diphthalic acid, and its corresponding anhydride (6FDA), are important monomers in the synthesis of high-performance polyimides and other advanced polymers. The incorporation of the hexafluoroisopropylidene group imparts unique properties to the resulting polymers, including enhanced solubility, lower dielectric constant, improved optical transparency, and excellent thermal stability. These characteristics make them highly valuable in various applications, including aerospace, electronics, and gas separation membranes.[1]

Commercial Suppliers

The following table summarizes the commercial suppliers of this compound and its anhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

| Supplier | Product Name | CAS Number | Purity | Catalog Number | Additional Information |

| Cenmed | This compound | 3016-76-0 | - | C007B-411257 | Contact for pricing. |

| Crysdot LLC | This compound | 3016-76-0 | 95+% | CD12086914 | Price: $277/100g, Lead time: 5 days.[2] |

| Sigma-Aldrich (Synthonix Corporation) | This compound | 3016-76-0 | 97% | SY3H3D682238 | White to off-white powder or crystals.[3] |

| Sigma-Aldrich (Aldrich) | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 1107-00-2 | 99% | 386448 | Melting point: 244-247 °C.[4] |

| ChemicalBook | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 1107-00-2 | - | CB1298806 | - |

Experimental Protocols

Synthesis of this compound via Hydrolysis of 6FDA

This protocol describes the conversion of the commercially available dianhydride (6FDA) to the corresponding tetracarboxylic acid.

Materials:

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

Deionized water

-

Stirring apparatus

-

Heating mantle or water bath

Procedure:

-

In a flask equipped with a stirrer, add a known amount of 6FDA.

-

Add deionized water to the flask. A concentration of 10 g of 6FDA per 100 mL of water can be used as a starting point.[3]

-

Heat the mixture to 80 °C while stirring.[5]

-

Continue stirring at 80 °C for a minimum of 2 hours to ensure complete hydrolysis.[5]

-

After cooling to room temperature, the resulting aqueous solution of this compound is ready for use in subsequent reactions, such as the formation of monomer salts for hydrothermal polymerization.[5] The pH of a 10 g/L solution at 20°C will be acidic (pH 3).[3]

Synthesis of a Polyimide from 6FDA and a Diamine (Two-Step Method)

This is a general and widely used procedure for the synthesis of polyimides, involving the formation of a poly(amic acid) precursor followed by imidization.

Materials:

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

Aromatic diamine (e.g., 4,4'-Oxydianiline - ODA)

-

Anhydrous N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Stirring apparatus

-

Reaction flask with an inert gas inlet

-

Acetic anhydride (for chemical imidization)

-

Pyridine (for chemical imidization)

Procedure:

Step 1: Poly(amic acid) Synthesis

-

In a dried reaction flask under an inert atmosphere, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc.

-

Once the diamine is fully dissolved, add an equimolar amount of 6FDA to the solution in portions.

-

Stir the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.[5]

Step 2: Imidization (Thermal or Chemical)

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Place the cast film in an oven and heat it in a stepwise manner under a nitrogen atmosphere. A typical heating program is: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.[6]

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).

-

Stir the mixture at room temperature for several hours.

-

Precipitate the resulting polyimide by pouring the solution into a non-solvent such as methanol.

-

Collect the polymer by filtration and dry it under vacuum.

-

Visualizations

Caption: Experimental workflow for the synthesis of the diphthalic acid and a subsequent polyimide.

Caption: Logical relationship from the commercial precursor to the final polyimide product.

References

- 1. What is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA? - Chemical Supplier Unilong [unilongindustry.com]

- 2. mdpi.com [mdpi.com]

- 3. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00048C [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of High-Performance Polyimides Using 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Anhydride (6FDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(Perfluoropropane-2,2-diyl)diphthalic anhydride, commonly known as 6FDA, is a fluorinated dianhydride monomer crucial for the synthesis of high-performance polyimides. The incorporation of the bulky, electron-withdrawing hexafluoroisopropylidene (-C(CF₃)₂) group into the polymer backbone imparts a unique combination of desirable properties. These include excellent thermal stability, high gas permeability, low dielectric constant, and good solubility in organic solvents. These characteristics make 6FDA-based polyimides highly attractive for a range of advanced applications, including gas separation membranes, microelectronics, and aerospace materials. This document provides detailed application notes and experimental protocols for the synthesis and characterization of 6FDA-based polyimides.

Applications in Gas Separation

6FDA-based polyimides are particularly noted for their exceptional performance in gas separation membranes. The presence of the -C(CF₃)₂ group disrupts polymer chain packing, creating a higher fractional free volume (FFV) which facilitates the transport of gas molecules.[1][2] This results in polymers with high gas permeability. By carefully selecting the diamine comonomer, the selectivity for specific gas pairs, such as CO₂/CH₄ or O₂/N₂, can be tailored. For instance, the use of diamines with rigid and contorted structures can enhance selectivity.

Experimental Protocols

The synthesis of 6FDA-based polyimides is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) (PAA) precursor, which is then converted to the final polyimide in the second step via thermal or chemical imidization.

Protocol 1: Synthesis of 6FDA-DAM Polyimide

This protocol describes the synthesis of a polyimide from 6FDA and 2,4,6-trimethyl-1,3-diaminobenzene (DAM), known for its high gas permeability.[3]

Materials:

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), purified by sublimation.

-

2,4,6-trimethyl-1,3-diaminobenzene (DAM), purified by sublimation or recrystallization.[3]

-

1-Methyl-2-pyrrolidinone (NMP), dried with molecular sieves.[3]

-

Acetic anhydride (Ac₂O).[3]

-

Pyridine or beta-picoline.[3]

-

Methanol.

-

Nitrogen gas supply.

Procedure:

-

Poly(amic acid) (PAA) Synthesis:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of DAM in anhydrous NMP (to achieve a final polymer concentration of approximately 20 wt%).[3]

-

Cool the solution to approximately 5°C using an ice bath.[3]

-

Slowly add an equimolar amount of 6FDA powder to the stirred diamine solution under a continuous nitrogen purge.

-

Continue stirring the reaction mixture at 5°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 24 hours to form a viscous PAA solution.[3]

-

-

Chemical Imidization:

-

To the PAA solution, add a mixture of acetic anhydride (4-fold molar excess with respect to the repeating unit) and pyridine (2-fold molar excess) dropwise.

-

Continue stirring the mixture at room temperature for 24 hours under a nitrogen atmosphere.[3]

-

-

Polyimide Precipitation and Purification:

-

Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.

-

Collect the fibrous precipitate by filtration and wash it thoroughly with fresh methanol.

-

Dry the purified polyimide in a vacuum oven at 210°C for 24 hours.[3]

-

Protocol 2: Membrane Formation

Dense polyimide membranes for gas permeation studies can be prepared by solution casting.

Materials:

-

Dried 6FDA-based polyimide powder.

-

N-Methyl-2-pyrrolidinone (NMP) or Dimethylacetamide (DMAc).

-

Glass casting plate.

Procedure:

-

Prepare a 15 wt% solution of the synthesized polyimide in NMP by dissolving the polymer with gentle stirring.[4]

-

Cast the polymer solution onto a clean, level glass plate.

-

Dry the cast film in an oven at 90°C for 6 hours, followed by an additional 10 hours at 150°C under reduced pressure to ensure complete solvent removal.[4]

-

The resulting membrane, typically with a thickness of 80-100 µm, can be carefully peeled from the glass plate.[4]

Data Presentation

The properties of 6FDA-based polyimides can be tailored by varying the diamine monomer. The following tables summarize key performance data for various 6FDA-based polyimides from the literature.

Table 1: Gas Permeability of Various 6FDA-Based Polyimides

| Polyimide | CO₂ Permeability (Barrer) | CH₄ Permeability (Barrer) | N₂ Permeability (Barrer) | O₂ Permeability (Barrer) |

| 6FDA-DAM | 100 - 250 | - | - | - |

| 6FDA-mPDA | - | - | - | - |

| 6FDA-DABA | 5 - 7 | - | - | - |

| 6FDA-BAPAF | 5 - 7 | - | - | - |

| 6FDA-DAP | 5 - 7 | - | - | - |

| 6FDA-TrMPD | > 200 | - | - | - |

| 6FDA-TrMSA | ~15 | - | - | - |

Note: Permeability values can vary based on testing conditions (pressure, temperature). 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).[3]

Table 2: Gas Selectivity of Various 6FDA-Based Polyimides

| Polyimide | CO₂/CH₄ Selectivity | CO₂/N₂ Selectivity |

| 6FDA-DAM | ~35 | - |

| 6FDA-mPDA:DABA (3:2) | ~53 | - |

| 6FDA-DABA | 48 - 86 | 18 - 27 |

| 6FDA-BAPAF | 48 - 86 | 18 - 27 |

| 6FDA-DAP | 48 - 86 | 18 - 27 |

| 6FDA-TrMSA | 55 | - |

Visualizations

Diagram 1: General Synthesis Workflow for 6FDA-Based Polyimides

Caption: General workflow for the two-step synthesis of 6FDA-based polyimides.

Diagram 2: Logical Relationship of 6FDA Polyimide Properties and Applications

Caption: Relationship between 6FDA structure, polymer properties, and applications.

References

Application Notes: Polycondensation of Aromatic Diamines for Advanced Applications

Introduction Aromatic polyamides, commonly known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties arise from their rigid molecular structure, which consists of aromatic rings linked by amide bonds. The synthesis of aramids is typically achieved through polycondensation reactions involving aromatic diamines and aromatic dicarboxylic acids or their derivatives.[1][2] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals working with these versatile polymers.

Key Applications The unique properties of aromatic polyamides make them suitable for a wide range of demanding applications, from advanced materials to biomedical devices.

-

High-Performance Materials: Aramids are famously used in applications requiring high strength-to-weight ratios and thermal stability. Polymers like poly(p-phenylene terephthalamide) (PPTA), known commercially as Kevlar®, and poly(m-phenylene isophthalamide) (MPIA), known as Nomex®, are used in aerospace components, body armor, and fire-resistant clothing.[2][3][4]

-

Biomedical Applications & Drug Delivery: The biocompatibility and biostability of certain aramids make them attractive for medical uses.[5] They are explored for use in implantable devices, where their permeability can protect electronic components from the body's aqueous environment.[5] In drug delivery, poly(amino acid)s, a related class of polyamides, are used to create nanocarriers like micelles and nanoparticles for the targeted and controlled release of therapeutics, particularly anticancer agents.[6][7][8] These polymer systems can enhance drug solubility, improve bioavailability, and reduce systemic side effects.[7] Other medical applications include catheters, surgical sutures, and hypoallergenic gloves.[9]

-

Films and Membranes: Soluble aromatic polyamides are processed into films and membranes for various separation and purification processes.[2] Their thermal stability and mechanical robustness are advantageous in applications such as gas separation and water filtration.

Experimental Protocols: Synthesis of Aromatic Polyamides

Two common methods for synthesizing aromatic polyamides in a laboratory setting are Low-Temperature Solution Polycondensation and the Yamazaki-Higashi Direct Polycondensation.

Protocol 1: Low-Temperature Solution Polycondensation

This is the most common method for synthesizing high-molecular-weight aramids, reacting an aromatic diamine with a diacid chloride in an aprotic polar solvent.[10][11]

Principle: An aromatic diamine acts as a nucleophile in a substitution reaction with a highly reactive aromatic diacid chloride. The reaction is conducted at low temperatures (0–25°C) to control the reaction rate and prevent side reactions. An acid scavenger may be used to neutralize the HCl byproduct, which can otherwise form salts with the diamine monomer and inhibit polymerization.[10]

Apparatus:

-

Three-necked flask (250 mL)

-

Mechanical stirrer

-

Reflux condenser with a nitrogen inlet/outlet

-

Ice bath

-

Dropping funnel

Reagents:

-

Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

-

Aromatic diacid chloride (e.g., terephthaloyl chloride, TPC)

-

Anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide, DMAc, or N-methyl-2-pyrrolidone, NMP)

-

Acid scavenger (optional, e.g., propylene oxide or pyridine)[10]

-

Precipitating solvent (e.g., methanol)

Procedure:

-

Set up the three-necked flask with a mechanical stirrer and nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Add the aromatic diamine (e.g., 10 mmol) and the anhydrous solvent (e.g., DMAc) to the flask. Stir under a gentle nitrogen flow until the diamine is completely dissolved.[10]

-

Cool the flask to 0°C using an ice bath.

-

Dissolve the aromatic diacid chloride (e.g., 10 mmol of TPC) in a small amount of anhydrous solvent in the dropping funnel.

-